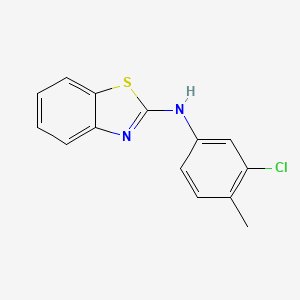

N-(3-chloro-4-methylphenyl)-1,3-benzothiazol-2-amine

Description

N-(3-Chloro-4-methylphenyl)-1,3-benzothiazol-2-amine is a benzothiazole derivative characterized by a benzothiazole core linked to a 3-chloro-4-methylphenyl group via an amine moiety. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused ring system, often associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2S/c1-9-6-7-10(8-11(9)15)16-14-17-12-4-2-3-5-13(12)18-14/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKNHIGKSUUWCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-1,3-benzothiazol-2-amine typically involves the reaction of 3-chloro-4-methylaniline with 2-aminobenzothiazole. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetic acid, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the reaction. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(3-chloro-4-methylphenyl)-1,3-benzothiazol-2-amine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the compound. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer activity of benzothiazole derivatives, including N-(3-chloro-4-methylphenyl)-1,3-benzothiazol-2-amine. Research indicates that compounds within this class can inhibit tumor growth and induce apoptosis in cancer cells.

- Case Study: In vitro Studies

A study demonstrated that benzothiazole derivatives exhibit selective cytotoxicity against various cancer cell lines, including breast and colon cancer. The mechanism involves the disruption of cellular pathways linked to cell proliferation and survival, making these compounds promising candidates for further development as anticancer agents .

Antibacterial Activity

The antibacterial properties of N-(3-chloro-4-methylphenyl)-1,3-benzothiazol-2-amine have been explored against a range of pathogenic bacteria. Its effectiveness stems from its ability to interfere with bacterial cell wall synthesis or protein function.

- Case Study: Efficacy Against Resistant Strains

Research has shown that this compound exhibits potent activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. This efficacy suggests its potential utility in treating infections caused by resistant bacteria .

Antifungal Applications

Benzothiazole derivatives, including N-(3-chloro-4-methylphenyl)-1,3-benzothiazol-2-amine, have also been investigated for their antifungal properties. These compounds have demonstrated effectiveness against various fungal pathogens.

- Case Study: Clinical Relevance

In laboratory settings, the compound showed significant antifungal activity against Candida albicans and Aspergillus species. This activity is particularly relevant in clinical settings where fungal infections pose severe health risks .

Mechanistic Insights

The biological activity of N-(3-chloro-4-methylphenyl)-1,3-benzothiazol-2-amine can be attributed to its ability to bind to specific biological targets:

Synthesis and Derivatives

The synthesis of N-(3-chloro-4-methylphenyl)-1,3-benzothiazol-2-amine typically involves multi-step processes that may include condensation reactions and modifications to enhance biological activity.

Synthesis Pathway Example

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the inhibition of essential biological processes. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and interfere with the synthesis of nucleic acids and proteins. In cancer cells, it may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Cl, NO₂) improve stability and bioactivity by modulating electronic density .

- Heteroaromatic substitutions (e.g., pyridine in ) may enhance solubility or target specificity .

- Methyl groups (as in the target compound) likely increase lipophilicity, aiding membrane penetration .

Antimicrobial Activity

- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine () exhibited antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL), attributed to the fluorophenyl-thiazole motif .

- Schiff base derivatives () showed moderate antimicrobial activity against E. coli and C. albicans, with fluoro substituents enhancing potency .

Anticancer Activity

Enzyme Inhibition

- 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine () acted as a cyclin-dependent kinase inhibitor, highlighting the role of chlorophenyl and thiazole motifs in enzyme binding .

Physicochemical Properties

Toxicity Considerations

- Toxi-light assays () and standard protocols () are used to evaluate cytotoxicity. Nitro-containing compounds (e.g., BT16) may exhibit higher toxicity due to reactive metabolite formation .

Biological Activity

N-(3-chloro-4-methylphenyl)-1,3-benzothiazol-2-amine is a heterocyclic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C10H9ClN2S

- Molecular Weight : 224.71 g/mol

- CAS Number : 16112-21-3

The compound features a benzothiazole core substituted with a chloromethylphenyl group, which significantly influences its biological properties.

N-(3-chloro-4-methylphenyl)-1,3-benzothiazol-2-amine exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation and survival.

- Antimicrobial Activity : It demonstrates significant antibacterial and antifungal properties, likely due to its ability to disrupt microbial cell membranes.

- Apoptosis Induction : Research indicates that it can trigger apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of N-(3-chloro-4-methylphenyl)-1,3-benzothiazol-2-amine:

- In Vitro Studies : The compound showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective inhibition of cell growth.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

-

Bacterial Inhibition : It exhibited potent activity against Gram-positive and Gram-negative bacteria.

Bacteria Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 8 Escherichia coli 16

Case Studies

Several case studies have documented the efficacy of N-(3-chloro-4-methylphenyl)-1,3-benzothiazol-2-amine in various therapeutic contexts:

- Study on Anticancer Activity :

- Antimicrobial Research :

Q & A

Q. How to study interactions with biological targets (e.g., DNA/proteins)?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized targets.

- Isothermal titration calorimetry (ITC) : Quantify binding enthalpy (ΔH) and entropy (ΔS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.